molecular formula C12H20O2 B7802940 Terpinyl acetate CAS No. 10581-37-0

Terpinyl acetate

Cat. No.: B7802940
CAS No.: 10581-37-0
M. Wt: 196.29 g/mol
InChI Key: IGODOXYLBBXFDW-UHFFFAOYSA-N
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Description

Alpha-Terpinyl acetate: is a naturally occurring monoterpene ester found in various essential oils, such as pine oil, cajeput oil, and petitgrain oil. It is known for its pleasant, lilac-like aroma and is widely used in the fragrance and flavor industries. The compound has the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Terpinyl acetate can be synthesized through the acetylation of alpha-terpineol. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, Terpinyl acetate is produced by the acetylation of alpha-terpineol using acetic anhydride and a catalytic amount of sulfuric acid. The reaction mixture is then neutralized, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Alpha-Terpinyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Alpha-terpineol and acetic acid.

    Oxidation: Various oxidation products, depending on the conditions.

    Reduction: Alpha-terpineol.

Scientific Research Applications

Alpha-Terpinyl acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The precise mechanism of action of Terpinyl acetate is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For example, it may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase, which are involved in inflammatory and neurological processes, respectively .

Comparison with Similar Compounds

    Alpha-Terpineol: A monoterpene alcohol with similar aromatic properties and biological activities.

    Beta-Terpineol: Another isomer of terpineol with slightly different chemical and biological properties.

    Gamma-Terpineol: Less common but shares some similarities with Terpinyl acetate.

    Terpinen-4-ol: A related compound with notable antimicrobial properties.

Uniqueness: Alpha-Terpinyl acetate is unique due to its ester functional group, which imparts distinct chemical reactivity and aroma compared to its alcohol counterparts. Its pleasant lilac-like scent makes it particularly valuable in the fragrance industry .

Properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGODOXYLBBXFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2026496
Record name alpha-Terpinyl acetate
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URL https://comptox.epa.gov/dashboard/DTXSID2026496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Dry Powder, Liquid; Liquid, colourless liquid with a sweet, refreshing, herbaceous odour
Record name 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Terpineol, acetate
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Record name Terpinyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

115.00 °C. @ 2.00 mm Hg
Record name alpha-Terpineol acetate
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Solubility

soluble in alcohol, most fixed oils, propylene glycol, mineral oil; slightly soluble in glycerol; insoluble in water, 1 ml in 5 ml 70% alcohol (in ethanol)
Record name Terpinyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.953-0.962
Record name Terpinyl acetate
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CAS No.

80-26-2, 8007-35-0, 10581-37-0
Record name (±)-α-Terpinyl acetate
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Record name alpha-Terpinyl acetate
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Record name Terpineol acetate
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Record name Terpinyl acetate
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Record name 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate
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Record name Terpineol, acetate
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Record name alpha-Terpinyl acetate
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Record name p-menth-1-en-8-yl acetate
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Record name Terpineol, acetate
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Record name (±)-α,α,4-trimethylcyclohex-3-ene-1-methyl acetate
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Record name .ALPHA.-TERPINYL ACETATE, (±)-
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Record name alpha-Terpineol acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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